molecular formula C12H12O B1398071 1-(Cyclopropylmethoxy)-3-ethynylbenzene CAS No. 918483-34-8

1-(Cyclopropylmethoxy)-3-ethynylbenzene

Cat. No. B1398071
M. Wt: 172.22 g/mol
InChI Key: IPJNNKIUAYFNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethoxy)-3-ethynylbenzene, often referred to as CMEB, is an organic compound with a unique structure and properties. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CMEB has been studied extensively for its potential applications in drug discovery, chemical synthesis, and material science.

Scientific Research Applications

Catalytic Cyclization in Organic Synthesis

1-(Cyclopropylmethoxy)-3-ethynylbenzene is involved in catalytic cyclization processes. For instance, ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives has been studied, showing the formation of 1-substituted-1H-indene and 1-indanone products. This process is more efficient for substrates with electron-rich benzenes, suggesting the involvement of a metal-vinylidene intermediate and a 1,5-hydrogen shift mechanism (Odedra, Datta, & Liu, 2007).

Synthesis of Difunctionalized Benzofuran Derivatives

Palladium-catalyzed tandem cyclization of 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides has been developed. This process yields benzofuran-3-α-carbonyl aldehydes, which are precursors for various 2,3-difunctionalized benzofuran derivatives. This method features broad functional-group compatibility and moderate to good reaction yields, highlighting its potential in synthesizing structurally diverse compounds (Hu et al., 2018).

Mechanistic Probes in Chemical Reactions

Cyclopropyl alkynes, including compounds similar to 1-(Cyclopropylmethoxy)-3-ethynylbenzene, serve as mechanistic probes to distinguish between vinyl radical and ionic intermediates in chemical reactions. Their behavior under different conditions (e.g., radical or cationic) helps in understanding the mechanisms of these reactions (Gottschling et al., 2005).

Platinum and Ruthenium-catalyzed Cycloisomerization

Studies show that 1-alkyl-2-ethynylbenzenes undergo cycloisomerization catalyzed by platinum and ruthenium chloride, leading to the formation of substituted indenes. This process involves electrophilically activated alkynes and benzylic C-H bonds, indicating a turnover-limiting 1,5-shift of benzylic hydrogen (Tobisu, Nakai, & Chatani, 2009).

properties

IUPAC Name

1-(cyclopropylmethoxy)-3-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h1,3-5,8,11H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJNNKIUAYFNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732939
Record name 1-(Cyclopropylmethoxy)-3-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethoxy)-3-ethynylbenzene

CAS RN

918483-34-8
Record name 1-(Cyclopropylmethoxy)-3-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-ethynylphenol (1.18 g, 10.0 mmol) in acetone (30 mL) is added (bromomethyl)cyclopropane (1.02 mL, 10.0 mmol), sodium iodide (0.75 g, 5.0 mmol) and Cs2CO3 (6.52 g, 20.0 mmol) at room temperature. After refluxing over night, the reaction mixture is cooled, diluted with Et2O (300 mL) and pass through a thin layer of silica gel. The solution is concentrated. The resultant residue is purified by chromatography (silica gel, EtOAc/hexane: 1/99) to give the title compound (1.45 g, 84%) as an oil. MS(+) APPI: 173 (M+H)+.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 3-ethynylphenol (1.18 g, 10.0 mmol) in acetone (30 mL) is added (bromomethyl)cyclopropane (1.02 mL, 10.0 mmol), sodium iodide (0.75 g, 5.0 mmol) and CS2CO3 (6.52 g, 20.0 mmol) at room temperature. After refluxing over night, the reaction mixture is cooled, diluted with Et2O (300 mL) and pass through a thin layer of silica gel. The solution is concentrated. The crude material is purified by chromatography (silica gel, EtOAc/hexane:1/99) to give the title compound (1.45 g, 84%) as an oil. MS (+) APPI: 173 (M+H)+.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
CS2CO3
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethoxy)-3-ethynylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethoxy)-3-ethynylbenzene
Reactant of Route 3
Reactant of Route 3
1-(Cyclopropylmethoxy)-3-ethynylbenzene
Reactant of Route 4
Reactant of Route 4
1-(Cyclopropylmethoxy)-3-ethynylbenzene
Reactant of Route 5
Reactant of Route 5
1-(Cyclopropylmethoxy)-3-ethynylbenzene
Reactant of Route 6
Reactant of Route 6
1-(Cyclopropylmethoxy)-3-ethynylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.